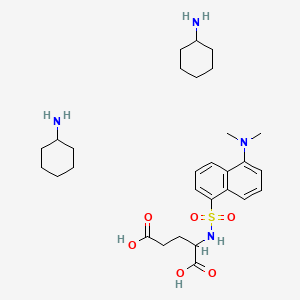

Dansyl-DL-glutamic acid

Description

Significance of Dansyl Fluorescent Probes in Biochemical and Analytical Sciences

The dansyl group, derived from 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride), is a widely utilized fluorescent label in biochemical research. wikipedia.orgwikipedia.org Its popularity stems from several key characteristics. Dansyl amides, the products of the reaction between dansyl chloride and primary or secondary amines, exhibit strong fluorescence with a large Stokes shift, meaning there is a significant difference between the excitation and emission wavelengths. wikipedia.orgrsc.org This property is highly advantageous for minimizing background interference and enhancing detection sensitivity. For instance, dansyl glycine (B1666218) has excitation and emission wavelengths of 324 nm and 559 nm, respectively. researchgate.net

Dansyl chloride is a versatile reagent that reacts with a variety of amine-containing molecules, including amino acids, peptides, and proteins. researchgate.netscientificlabs.co.ukmdpi.com This broad reactivity allows for the labeling of diverse biological samples for analysis. researchgate.net The resulting dansyl-amino acid adducts are stable and can be readily detected using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netnih.gov This makes dansyl probes invaluable for applications such as N-terminal amino acid sequencing of proteins and peptides, as well as the quantitative analysis of amino acids in various biological fluids and tissues. researchgate.netnih.govnih.gov Furthermore, the fluorescence of dansyl conjugates is sensitive to the polarity of their local environment, a feature that has been exploited to study protein conformation and dynamics. wikipedia.orgacs.orgnih.gov

| Property | Value | Reference |

|---|---|---|

| Synonym(s) | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS Chloride, DNSCl | |

| Molecular Formula | C12H12ClNO2S | |

| Molecular Weight | 269.75 g/mol | |

| Fluorescence (after derivatization) | λex 337 nm; λem 492 nm in chloroform |

Overview of Glutamic Acid and its Fundamental Biological Roles

Glutamic acid, an alpha-amino acid, is a fundamental component of proteins and a key player in cellular metabolism. nih.gov In the central nervous system, its anionic form, glutamate (B1630785), functions as the primary excitatory neurotransmitter, involved in over 90% of synaptic connections in the human brain. clevelandclinic.orgwikipedia.org This crucial role in neurotransmission underpins its importance in cognitive functions such as learning and memory. clevelandclinic.orgnih.govphysio-pedia.com Glutamate pathways are intricately linked with other neurotransmitter systems, and its receptors are widespread throughout the brain and spinal cord. nih.gov

Beyond its role in signaling, glutamic acid is a central hub in amino acid metabolism, acting as a precursor for the synthesis of other amino acids and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). wikipedia.orgindexcopernicus.com It also participates in the urea (B33335) cycle, aiding in the detoxification of ammonia (B1221849). The body can synthesize glutamic acid, classifying it as a non-essential amino acid. However, its proper concentration is critical, as imbalances can lead to excitotoxicity and have been implicated in neurodegenerative diseases. clevelandclinic.orgnih.gov

| Function | Description | Reference |

|---|---|---|

| Excitatory Neurotransmitter | The most abundant excitatory neurotransmitter in the central nervous system, crucial for synaptic plasticity, learning, and memory. | clevelandclinic.orgwikipedia.orgnih.govphysio-pedia.comnih.gov |

| Protein Synthesis | A fundamental building block of proteins. | rochester.edu |

| Metabolic Precursor | Serves as a precursor for the synthesis of GABA and other amino acids. | wikipedia.orgindexcopernicus.com |

| Nitrogen Metabolism | Plays a role in the urea cycle for ammonia detoxification. |

Rationale for Dansyl Derivatization of Amino Acids, including Glutamic Acid

The derivatization of amino acids with dansyl chloride is a well-established technique to overcome analytical challenges. researchgate.netbsu.edu Many amino acids, including glutamic acid, lack a strong chromophore, making their detection by UV-Vis spectrophotometry at low concentrations difficult. nacalai.com Dansylation introduces a highly fluorescent tag, significantly enhancing detection sensitivity and allowing for quantification in the picomole and even femtomole range. bsu.edu

This pre-column derivatization method is robust and allows for the separation and analysis of multiple amino acids, including neuroactive ones like glutamic acid, in a single chromatographic run. nih.govnih.gov The dansyl group's hydrophobicity improves the retention of polar amino acids on reverse-phase HPLC columns, facilitating their separation. nih.gov The derivatization reaction itself is relatively straightforward, typically carried out in an alkaline aqueous-organic mixture at elevated temperatures. researchgate.net The resulting sulfonamide bond is stable, ensuring the integrity of the labeled amino acid during analysis. researchgate.net This technique has been successfully applied to determine amino acid content in a wide range of biological samples, from protein hydrolysates to brain tissue and plasma. researchgate.netnih.govnih.gov

Scope and Objectives of Dansyl-DL-Glutamic Acid Research Paradigms

Research involving Dansyl-DL-glutamic acid primarily focuses on its application as a tool for the sensitive detection and quantification of glutamic acid in various biological and chemical systems. The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-isomers of glutamic acid. While L-glutamic acid is the common proteinogenic form, the study of D-amino acids is a growing area of research. nacalai.com

The objectives of using Dansyl-DL-glutamic acid in research often include:

Method Development: Optimizing chromatographic conditions for the separation and quantification of glutamic acid isomers and other amino acids in complex biological matrices. nih.gov

Neurochemical Analysis: Investigating the concentration and distribution of glutamic acid and other neuroactive amino acids in the central nervous system to understand their roles in health and disease. nih.gov

Biochemical Assays: Utilizing the fluorescent properties of the dansyl group to study enzyme kinetics or protein-ligand interactions where glutamic acid is involved.

Enantiomeric Separation: Developing methods to separate the D- and L-isomers of glutamic acid, which is crucial for understanding the distinct biological roles of each enantiomer. nacalai.com

Studies have demonstrated the successful use of dansyl derivatization for the analysis of glutamic acid in samples such as monkey saliva and rat brain tissue. nih.govdtic.mil The enhanced fluorescence of dansyl-amino acids in the presence of certain surfactants and cyclodextrins has also been explored to further increase analytical sensitivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRPKORXMPGQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Derivatization Methodologies for Dansyl Amino Acids

Dansyl Chloride Reaction Mechanisms with Amino Acids and Peptides

The fundamental reaction involves the nucleophilic attack of the free amino group of an amino acid or peptide on the sulfonyl chloride group of dansyl chloride. nih.govresearchgate.net This results in the formation of a stable sulfonamide bond, yielding a fluorescent dansyl derivative. nih.gov The reaction is not limited to the N-terminal α-amino group but can also occur with the ε-amino group of lysine (B10760008). nih.gov The resulting dansylated amino acid is resistant to acid hydrolysis, a property that is crucial for subsequent analytical steps like protein sequencing. nih.gov

A significant side reaction is the hydrolysis of dansyl chloride in aqueous environments, which forms dansyl sulfonic acid (dansic acid). bsu.edu This hydrolyzed product is inactive for labeling. mdpi.com Another side reaction involves the decomposition of the desired dansylated amino acids in the presence of excess dansyl chloride, which can produce dansylamide. bsu.edu

Specificity of Reaction with Primary and Secondary Amino Groups

Dansyl chloride readily reacts with both primary and secondary amino groups of amino acids and peptides. researchgate.netechemi.comwikipedia.org This broad reactivity allows for the labeling of a wide range of amino acids. google.com The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. researchgate.netresearchgate.net While dansyl chloride is highly reactive with primary amines, its reaction with secondary amines is also well-documented. wikipedia.org It is important to note that dansyl chloride can also react with other nucleophilic groups such as phenolic hydroxyls and the imidazole (B134444) group of histidine, although the primary targets are amino groups. bsu.edu

Optimization of Reaction Conditions for Dansylation

To maximize the yield of the desired dansylated product and minimize side reactions, careful optimization of the reaction conditions is essential. Key parameters that influence the efficiency and kinetics of dansylation include pH, temperature, and the solvent system. mdpi.com

The pH of the reaction medium plays a critical role in the dansylation process. The reaction is typically carried out in an alkaline environment, with an optimal pH range of approximately 9.5 to 10.0. researchgate.net This high pH is necessary to ensure that the amino groups are in their unprotonated, nucleophilic state, which is required for the reaction with dansyl chloride. mdpi.com For the derivatization of amino dicarboxylic acids like glutamic acid and aspartic acid, sodium carbonate is used to achieve the necessary alkaline conditions. sci-hub.se However, a very high pH can also favor the hydrolysis of dansyl chloride, a competing side reaction. bsu.edu Therefore, maintaining the pH within the optimal range is a balancing act to favor the derivatization of the amino acid while minimizing the degradation of the reagent. mdpi.com

Temperature significantly affects the rate of the dansylation reaction. Elevated temperatures are generally employed to accelerate the reaction kinetics. researchgate.net Common incubation conditions reported in the literature include heating at 60°C for 60 minutes or at 38°C for 90–120 minutes. researchgate.net One study on the derivatization of glutamic acid involved incubation at 70°C for 15 minutes. tandfonline.com Another protocol suggests reacting the samples at 65°C for 40 minutes. acs.org However, higher temperatures can also increase the rate of undesirable side reactions, such as the hydrolysis of dansyl chloride. mdpi.com For applications where slower labeling is preferred, the reaction can be conducted at lower temperatures. mdpi.com

The dansylation reaction is typically performed in an aqueous-organic solvent mixture. researchgate.net This is because dansyl chloride is sparingly soluble in purely aqueous solutions. Common organic solvents used include acetone (B3395972) and acetonitrile (B52724). researchgate.netsci-hub.se A typical reaction medium consists of a 1:1 mixture of acetone and water. researchgate.net The organic solvent serves to dissolve the dansyl chloride, while the aqueous buffer maintains the desired pH. mdpi.com The presence of the organic solvent can affect the polarity of the reaction environment, which in turn can influence protein structure if the labeling is performed on intact proteins. mdpi.com The choice of organic solvent is also important to avoid unwanted side reactions; for instance, acetonitrile is often preferred over methanol (B129727) because dansyl chloride can react with methanol. rsc.org

Effects of Temperature on Dansylation Kinetics

Preparation of Dansyl-DL-Glutamic Acid

The preparation of Dansyl-DL-glutamic acid follows the general principles of dansylation. A specific procedure for amino dicarboxylic acids involves dissolving the amino acid in an aqueous sodium carbonate solution. sci-hub.se To this solution, a solution of dansyl chloride in acetone is added, along with additional water, to create a homogenous reaction mixture. sci-hub.se The reaction is typically allowed to proceed at room temperature overnight. sci-hub.se

After the reaction is complete, the acetone is removed under reduced pressure. The remaining aqueous solution is then neutralized with hydrochloric acid and the Dansyl-DL-glutamic acid product is extracted with an appropriate organic solvent, such as ethyl acetate (B1210297). sci-hub.se The final product can be purified by crystallization. sci-hub.se

For the analysis of glutamic acid in biological samples, a common derivatization procedure involves mixing the sample with a bicarbonate buffer (pH 9.5-9.8) and a solution of dansyl chloride in acetone or acetonitrile. tandfonline.comebi.ac.uk The mixture is then incubated at an elevated temperature, for example, 40°C for 30 minutes or 70°C for 15 minutes. tandfonline.comebi.ac.uk After incubation, the reaction may be stopped by cooling, and the dansylated product is extracted for subsequent analysis by HPLC. tandfonline.com

Table 1: Summary of Optimized Dansylation Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| pH | 9.5 - 10.0 | Ensures amino groups are deprotonated and nucleophilic. researchgate.net |

| Temperature | 38°C - 70°C | Accelerates reaction kinetics. researchgate.nettandfonline.com |

| Solvent | Aqueous-organic mixture (e.g., acetone-water, acetonitrile-water) | Solubilizes dansyl chloride and maintains pH. researchgate.netsci-hub.se |

| Reaction Time | 15 minutes to overnight | Varies depending on temperature and specific protocol. sci-hub.setandfonline.com |

Stereochemical Considerations in DL-Isomer Synthesis

The synthesis of a specific DL-isomer, such as Dansyl-DL-glutamic acid, is fundamentally governed by the stereochemistry of the starting amino acid. When a racemic mixture of an amino acid (a DL-amino acid) is used as the starting material, the standard dansylation reaction will produce a corresponding racemic mixture of the dansyl amino acid derivative. libretexts.orglibretexts.org In this case, Dansyl-D-glutamic acid and Dansyl-L-glutamic acid are formed in equimolar amounts.

Most common chemical syntheses of amino acids from achiral precursors result in racemic products. libretexts.orglibretexts.org Therefore, the synthesis of Dansyl-DL-glutamic acid typically involves the straightforward dansylation of commercially available DL-glutamic acid.

A critical stereochemical consideration in amino acid chemistry is the potential for racemization at the alpha-carbon (α-carbon), the chiral center of the amino acid. mdpi.comlibretexts.org During certain chemical manipulations, particularly those involving the activation of the carboxyl group, the proton on the α-carbon can become acidic and be abstracted, leading to a loss of stereochemical integrity and the conversion of a pure L- or D-enantiomer into a DL-racemic mixture. mdpi.com While the standard dansylation reaction primarily targets the amino group and is generally performed under conditions that aim to preserve stereochemistry, the choice of reagents and reaction conditions, especially in more complex peptide syntheses, can influence stereochemical outcomes. mdpi.com

For analytical or preparative purposes, the resulting D and L enantiomers of a dansylated amino acid can be separated. This process, known as chiral resolution, is often accomplished using chromatographic techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase or by using chiral additives in the mobile phase. researchgate.netacs.orgnacalai.com The ability to separate these enantiomers analytically confirms that the synthesis from a racemic starting material indeed produces a mixture of stereoisomers. acs.org

Iii. Advanced Analytical Techniques for Dansyl Dl Glutamic Acid and Derivatives

Chromatographic Separations of Dansyl Amino Acids

Chromatographic methods are central to the analysis of dansyl amino acids, providing the necessary resolution to separate complex mixtures. The derivatization process itself is a critical first step, rendering the polar amino acids more hydrophobic and thus suitable for separation via reversed-phase chromatography. shimadzu.com This modification also attaches a fluorescent tag, enabling highly sensitive detection. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of dansyl amino acids. nih.govactascientific.com The versatility of HPLC allows for various configurations and methodologies to be tailored for specific analytical challenges, such as separating the complex mixtures of amino acids found in biological samples or protein hydrolysates. researchgate.netnih.gov

Pre-column derivatization involves reacting the amino acids with a labeling agent prior to their introduction into the HPLC system. shimadzu.com For dansyl amino acids, this strategy is employed to overcome the poor UV absorption and high polarity of native amino acids, which are not well-retained on common reversed-phase columns. shimadzu.comnacalai.com

The reaction between dansyl chloride and the primary or secondary amino groups of amino acids, such as the alpha-amino group in glutamic acid, is typically conducted in an aqueous-organic mixture at an alkaline pH of 9.5 to 10. researchgate.net This high pH ensures that the amino group is unprotonated and available for reaction. usda.govusda.gov The process is often carried out at elevated temperatures (e.g., 38-60°C) for a duration of 35 to 120 minutes to ensure the reaction goes to completion. researchgate.netactascientific.com The resulting dansylated amino acids are stable sulfonamide adducts that are intensely fluorescent and highly resistant to hydrolysis, making them ideal for sensitive detection. researchgate.netnih.gov The derivatization with dansyl chloride significantly enhances the hydrophobicity of the amino acids, facilitating their separation on reversed-phase HPLC columns. shimadzu.comnih.gov

| Parameter | Typical Condition | Purpose |

| Reagent | Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) | Reacts with primary and secondary amines to form a fluorescent, hydrophobic derivative. |

| pH | 9.5 - 10.0 | Ensures the amino group is deprotonated for efficient reaction. researchgate.netusda.govusda.gov |

| Temperature | 38°C - 60°C | Accelerates the reaction rate. researchgate.net |

| Reaction Time | 35 - 120 minutes | Allows for the completion of the derivatization reaction. researchgate.netactascientific.com |

| Detection | UV (254 nm or 325 nm) or Fluorescence (Ex: ~330 nm, Em: ~530 nm) | Provides high sensitivity for the detection of the dansylated derivatives. researchgate.net |

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the separation of dansyl amino acids. researchgate.net The stationary phases in RP-HPLC are non-polar, while the mobile phase is polar. The most commonly used stationary phases for this application are silica (B1680970) particles chemically bonded with C18 (octadecyl) or C8 (octyl) alkyl chains. phenomenex.com

C18 Columns : These columns have long 18-carbon chains, making them highly hydrophobic. sepscience.com They offer strong retention for non-polar compounds and are widely used for separating complex mixtures of dansyl amino acids, providing excellent resolution due to the high surface area coverage. nih.govphenomenex.com

C8 Columns : With shorter 8-carbon chains, C8 columns are less hydrophobic than their C18 counterparts. sepscience.com This results in shorter retention times for many compounds, which can be advantageous for faster analyses. phenomenex.com The choice between a C18 and C8 column often depends on the specific hydrophobicity of the dansyl amino acid derivatives being analyzed and the desired balance between resolution and analysis time. sepscience.comnih.gov For instance, less hydrophobic derivatives might be better resolved on a C8 column, while highly hydrophobic ones may require the stronger retention of a C18 column.

To effectively separate a mixture of dansyl amino acids with varying polarities, a gradient elution strategy is typically employed. researchgate.nettandfonline.com This involves changing the composition of the mobile phase during the chromatographic run. The gradient usually starts with a high proportion of a polar aqueous buffer (e.g., sodium phosphate) and gradually increases the concentration of a less polar organic modifier, such as acetonitrile (B52724) or methanol (B129727). phenomenex.comtandfonline.com

The optimization of the gradient profile is crucial for achieving baseline separation of all compounds. Key parameters that are adjusted include:

Initial and Final Organic Solvent Concentration : Defines the polarity range of the gradient.

Gradient Slope : A shallow gradient can improve the resolution of closely eluting peaks, while a steep gradient can shorten the analysis time. nih.gov

Flow Rate : Affects both resolution and run time.

Mobile Phase Additives : Small amounts of additives like tetrahydrofuran (B95107) (THF) can be used to fine-tune the selectivity and improve the resolution of specific peak pairs. tandfonline.com

For certain applications, an isocratic elution (constant mobile phase composition) may be sufficient and can offer benefits in terms of simplicity, cost, and reproducibility. nih.gov

| Parameter | Description | Impact on Separation |

| Mobile Phase A | Aqueous buffer (e.g., 30 mM sodium phosphate, pH 7.4). tandfonline.com | Controls the retention of polar analytes. |

| Mobile Phase B | Organic modifier (e.g., Acetonitrile, Methanol). tandfonline.combsu.edu | Decreases retention of hydrophobic analytes as its concentration increases. |

| Gradient Program | Linear or step-wise increase in %B over time. | Allows for the separation of compounds with a wide range of polarities in a single run. researchgate.net |

| Flow Rate | Typically 1.0 mL/min for standard analytical columns. tandfonline.com | Influences analysis time and peak broadening. |

| Temperature | Often controlled (e.g., 25°C) for reproducibility. tandfonline.com | Affects solvent viscosity and retention characteristics. |

Achieving adequate resolution between all dansyl amino acid derivatives in a complex mixture can be challenging. Several strategies can be employed to enhance resolution:

Mobile Phase Modification : The addition of organic solvents like tetrahydrofuran (THF) to the mobile phase can alter the selectivity of the separation, improving the resolution of critical pairs such as dansyl-leucine and dansyl-isoleucine. tandfonline.com

Buffer Concentration : The concentration of the aqueous buffer, such as sodium phosphate, has been shown to be critical for the resolution of specific dansyl derivatives, including dansyl-arginine from dansyl-serine and dansyl-threonine. tandfonline.com

Column Maintenance : Regular column cleaning and the use of guard columns are essential to maintain column performance and longevity, which directly impacts resolution. nih.gov Incorporating column cleaning steps within each run and periodically reversing the column can significantly increase its usable lifetime. usda.govnih.gov

Chiral Separations : For separating enantiomers, such as Dansyl-D-glutamic acid from Dansyl-L-glutamic acid, chiral selectors are required. This can be achieved by using a chiral stationary phase or by adding a chiral selector, such as β-cyclodextrin or copper(II) complexes of L-amino acids, to the mobile phase of a standard reversed-phase column. nih.govjst.go.jp

The advent of Ultrahigh-Performance Liquid Chromatography (UHPLC) has provided a significant advancement over conventional HPLC. UHPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which allows for much faster separations and higher resolution. nih.govresearchgate.net When coupled with a mass spectrometer (MS), UHPLC-MS becomes an exceptionally powerful tool for the analysis of dansyl amino acids.

The mass spectrometer serves as a highly sensitive and selective detector, capable of identifying and quantifying compounds based on their mass-to-charge ratio (m/z). Dansyl chloride derivatization is advantageous for MS detection as the tertiary amine in the dansyl group helps to boost the signal in positive mode electrospray ionization (ESI), a common ionization technique for LC-MS. nih.gov

UHPLC-MS/MS, which involves a second stage of mass analysis, provides even greater specificity by fragmenting the parent ion and detecting the resulting product ions. This technique allows for the development of highly robust and sensitive methods for quantifying amino acids in complex biological matrices like plasma, tissue extracts, and cell cultures. nih.govmdpi.com Rapid methods, with analysis times as short as a few minutes, have been developed, enabling high-throughput analysis of amino acid profiles. nih.gov

Ultrahigh-Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Dansyl-Labeled Compounds

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of dansyl-labeled compounds, offering high sensitivity and specificity. rsc.org The dansyl moiety not only improves chromatographic separation but also enhances ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com

Dansylation significantly increases the signal intensity in electrospray ionization (ESI) mass spectrometry, often by one to three orders of magnitude compared to their underivatized counterparts. acs.org This is particularly beneficial for profiling metabolites in complex samples like urine and plasma. scienceopen.comgoogle.com The use of differential isotope labeling, such as ¹²C- and ¹³C-dansyl chloride, allows for precise relative and absolute quantification of metabolites. acs.orgnih.gov This technique involves labeling two different samples with the light and heavy isotopic tags, respectively. When analyzed by MS, the peak intensity ratio of the labeled pairs provides accurate quantitative data. nih.gov

A study demonstrated that a dansylation-based LC-HRMS method could successfully profile hundreds of compounds in various water samples. cdnsciencepub.com Another application showed that this method could determine the absolute concentrations of 93 different metabolites in human urine. acs.org

Key Features of HRMS for Dansyl-Labeled Compounds:

| Feature | Benefit |

| High Sensitivity | Enables detection of low-concentration analytes. rsc.org |

| High Resolution | Allows for accurate mass measurements and confident metabolite identification. researchgate.net |

| Enhanced Ionization | The dansyl group boosts signal intensity in ESI-MS. mdpi.comacs.org |

| Isotope Labeling | Facilitates precise relative and absolute quantification. acs.orgnih.gov |

Quantitative and Qualitative Profiling of Dipeptides and Amino Acids

Derivatization with dansyl chloride is a well-established method for the comprehensive profiling of dipeptides and amino acids in complex biological samples. google.commdpi.com This technique enhances the retention of these polar compounds on reversed-phase chromatography columns and improves their detection sensitivity in mass spectrometry. acs.org

One study detailed a method for quantifying 361 dipeptides in intricate samples using dansyl chloride derivatization coupled with LC-MS. mdpi.com Another advanced approach combined dansyl chloride derivatization with a quantitative structure-retention relationship (QSRR) model to quantify a comprehensive set of 400 dipeptides and 20 amino acids. mdpi.com

The use of isotope-labeled dansyl chloride, such as ¹³C-dansyl chloride, provides a robust method for labeling metabolites containing primary and secondary amine groups. acs.org This differential isotopic labeling strategy, coupled with LC-MS, allows for accurate and precise quantification. In the analysis of 20 amino acids, this method achieved a linear response over two orders of magnitude with an average relative standard deviation of about 5.3%. acs.org

Capillary Chromatography for Enantiomeric Resolution of Dansyl-DL-Amino Acids

Capillary chromatography, particularly capillary electrophoresis (CE) and capillary electrochromatography (CEC), is a highly efficient technique for the enantiomeric separation of dansyl-DL-amino acids. core.ac.ukoup.com These methods offer high separation efficiency, short analysis times, and require minimal sample and reagent volumes. core.ac.uk

Open Tubular Capillary Chromatography Principles

Open tubular capillary chromatography utilizes a capillary tube as the separation column. unt.edursc.org In the context of separating dansyl-DL-amino acids, an untreated poly(tetrafluoroethylene) capillary tube can be used. rsc.org The separation is based on the tube radial distribution of a ternary mixed carrier solution, such as a water-acetonitrile-ethyl acetate (B1210297) mixture containing a chiral selector like cyclodextrin (B1172386). rsc.org

This carrier solution forms two phases within the capillary: an inner, water-rich phase and an outer, organic solvent-rich phase that acts as a pseudo-stationary phase. rsc.org The dansyl-amino acid enantiomers partition differently between these two phases, leading to their separation as they are transported through the capillary. The D-enantiomer typically elutes before the L-enantiomer, often achieving baseline separation. rsc.org

Application of Cyclodextrins in Chiral Separation Mechanisms

Cyclodextrins (CDs) are widely used as chiral selectors in capillary chromatography for the enantiomeric resolution of dansyl-amino acids. mdpi.comdoi.org Their toroidal structure, with a hydrophobic interior and a hydrophilic exterior, allows them to form inclusion complexes with the dansyl group of the amino acid derivatives. mdpi.com The chiral environment of the cyclodextrin leads to the formation of diastereomeric complexes with the D- and L-enantiomers, which have different stabilities and, consequently, different electrophoretic mobilities. bio-rad.com

The type and concentration of the cyclodextrin, as well as the pH of the buffer and the operating temperature, significantly influence the separation resolution. doi.orgbio-rad.comnih.gov For instance, permanently positively charged single-isomer β-cyclodextrins have been synthesized and successfully used for the enantioseparation of dansyl amino acids in capillary electrophoresis. doi.org Increasing the buffer's pH and the CD's concentration can lead to more robust separations. doi.org

Combinations of different cyclodextrins, such as β- and γ-CDs, can be used to optimize the separation of multiple dansyl-amino acid enantiomers simultaneously. oup.com For example, a mixture of up to seven dansyl-DL-amino acid pairs has been baseline resolved using a dextran (B179266) polymer network containing β-cyclodextrin. nih.gov

Factors Affecting Chiral Separation with Cyclodextrins:

| Parameter | Influence on Separation |

| Cyclodextrin Type | Different CDs (e.g., β-CD, γ-CD, derivatized CDs) exhibit varying enantioselectivity. oup.commdpi.com |

| Cyclodextrin Concentration | Affects the extent of complexation and, therefore, the separation resolution. doi.orgbio-rad.com |

| Buffer pH | Influences the charge of the analytes and the electroosmotic flow. core.ac.ukdoi.org |

| Temperature | Can impact the stability of the inclusion complexes and the viscosity of the buffer. nih.gov |

| Organic Modifiers | The addition of organic solvents like methanol or 2-propanol can enhance resolution. oup.com |

Thin-Layer Chromatography (TLC) for Dansyl Amino Acid Analysis

Thin-layer chromatography (TLC) is a simple, cost-effective, and versatile technique for the analysis of dansyl-amino acids. nih.govgavinpublishers.com It is particularly useful for the resolution of enantiomeric mixtures. nih.gov

Direct Racemic Resolution on Chiral Stationary Phases

Direct resolution of racemic dansyl-DL-amino acids can be achieved by using chiral stationary phases (CSPs) in TLC. researchgate.net This method avoids the need for pre-derivatization with a chiral reagent. bio-rad.com

One approach involves impregnating silica gel TLC plates with a chiral selector. Macrocyclic antibiotics, such as vancomycin (B549263), have been successfully used for this purpose. researchgate.net For example, silica gel plates impregnated with vancomycin can resolve most racemic dansyl amino acids using a mobile phase of acetonitrile and aqueous sodium chloride. researchgate.net Bovine serum albumin (BSA) has also been employed as a chiral additive in the stationary phase for the enantioseparation of dansyl amino acids on reversed-phase TLC plates. oup.com

The principle behind this separation is the formation of transient diastereomeric complexes between the chiral selector in the stationary phase and the enantiomers of the dansyl-amino acid in the mobile phase. The different stabilities of these complexes lead to different migration rates and thus, separation of the enantiomers.

Example of TLC System for Racemic Dansyl Amino Acid Resolution:

| Component | Description |

| Stationary Phase | Silica gel plates impregnated with vancomycin (0.34 mM). researchgate.net |

| Mobile Phase | Acetonitrile - 0.5 M NaCl(aq) in ratios such as 10:4 or 14:3 (v/v). researchgate.net |

| Detection | UV light at a fixed wavelength (e.g., 254 nm). researchgate.net |

This direct TLC method provides a straightforward and inexpensive way to achieve enantiomeric resolution of dansyl-DL-amino acids. nih.gov

Use of Macrocyclic Antibiotics as Chiral Selectors (e.g., Vancomycin)

The enantiomeric separation of dansylated amino acids, including Dansyl-DL-glutamic acid, is a critical analytical challenge. Macrocyclic antibiotics have emerged as highly effective chiral selectors in high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) for this purpose. hebmu.edu.cnresearchgate.net Vancomycin, a glycopeptide antibiotic, is particularly noteworthy for its chiral recognition capabilities. tandfonline.commdpi.com

When immobilized on a stationary phase (creating a chiral stationary phase, or CSP) or used as a chiral mobile phase additive (CMPA), vancomycin provides the stereospecific interactions necessary to resolve D- and L-enantiomers. researchgate.nettandfonline.com The structure of vancomycin, featuring a complex arrangement of fused macrocycles, peptide bonds, carbohydrate moieties, and aromatic rings, creates multiple chiral recognition sites. hebmu.edu.cntandfonline.com The primary interaction mechanism involves the formation of diastereomeric complexes between the vancomycin selector and the dansylated amino acid solutes. Displacement studies using N-acetyl-D-alanine confirm that dansyl amino acids interact substantially with the active aglycone pocket of the vancomycin selector, and this interaction is a key part of the enantioselective discrimination. oup.com

Research has shown that vancomycin can be used to successfully resolve a wide range of dansylated amino acids. mdpi.comnih.gov The degree of separation is influenced by several factors, including the mobile phase composition (such as the type of organic modifier and pH) and the nature of the stationary phase when vancomycin is used as an additive. tandfonline.comnih.gov In capillary electrophoresis, the concentration of vancomycin in the buffer is a critical parameter; optimal resolution for dansylated amino acids is typically achieved at high vancomycin concentrations. nih.gov Due to its high enantioselectivity, vancomycin allows for baseline separation of many dansyl amino acid enantiomers. nih.govsci-hub.box

Table 1: Factors Influencing Chiral Separation of Dansyl Amino Acids with Vancomycin

| Parameter | Effect on Separation | Reference |

|---|---|---|

| Selector Concentration (in CE) | Higher concentrations generally lead to better resolution, though efficiency may be optimal at lower concentrations. | nih.gov |

| Mobile Phase pH | Affects the ionization state of both the analyte and the selector, influencing interaction strength and enantioselectivity. | nih.gov |

| Stationary Phase Type (for CMPA) | Diphenyl stationary phases have shown excellent results when using vancomycin as a mobile phase additive for TLC separations. | tandfonline.com |

| Organic Modifier | Acetonitrile is often an effective organic modifier, providing good separations and shorter development times. | tandfonline.com |

Spectroscopic Detection and Characterization of Dansyl-DL-Glutamic Acid

Spectroscopic techniques are fundamental for detecting and characterizing Dansyl-DL-glutamic acid, primarily due to the fluorescent nature of the dansyl group.

Fluorescence spectroscopy is a powerful and sensitive technique for the detection of dansylated compounds. The dansyl group itself is essentially non-fluorescent until it reacts with a primary or secondary amine, such as the one in glutamic acid, to form a stable and highly fluorescent sulfonamide adduct. cogershop.comchemicalbook.com This "off-on" characteristic makes it an excellent labeling reagent for quantitative analysis, as it minimizes background signal from the unreacted probe. chemicalbook.com The resulting Dansyl-glutamic acid can be detected with high sensitivity using fluorescence detectors following separation by methods like HPLC. researchgate.net

A key feature of the dansyl fluorophore is the pronounced sensitivity of its emission spectrum to the local environment. chemicalbook.comwikipedia.org This phenomenon, known as solvatochromism, is due to the large change in the dipole moment of the dansyl group upon excitation to the singlet state. researchgate.net The excited state has a higher dipole moment, leading to reorientation of polar solvent molecules around it, which in turn lowers the energy of the emitting state. researchgate.net

Consequently, as the polarity of the solvent increases, the fluorescence emission maximum of Dansyl-glutamic acid undergoes a significant red shift (a shift to a longer wavelength), accompanied by a decrease in fluorescence quantum yield. rsc.orgomlc.org For instance, the emission maximum for dansyl derivatives can shift from ~455 nm in a nonpolar solvent like hexane (B92381) to ~524 nm in a polar solvent like acetonitrile. rsc.org This property is invaluable for probing the binding of Dansyl-glutamic acid to macromolecules like proteins or for characterizing the polarity of its microenvironment. chemicalbook.commdpi.com

Table 2: Environmental Effects on Dansyl Fluorophore Emission

| Environment | Effect on Emission Spectrum | Typical Emission Range | Reference |

|---|---|---|---|

| Nonpolar (e.g., Dioxane, Hexane) | Blue-shifted (shorter wavelength), high quantum yield. | ~450-480 nm | rsc.orgomlc.org |

| Polar (e.g., Water, Acetonitrile) | Red-shifted (longer wavelength), lower quantum yield. | ~520-580 nm | rsc.orgomlc.org |

The fluorescence intensity of Dansyl-DL-glutamic acid can be significantly enhanced by introducing it into organized media, such as surfactant micelles or cyclodextrin cavities. rsc.org These strategies work by shielding the fluorophore from quenching processes that occur in bulk aqueous solutions and by providing a less polar, more constrained microenvironment. researchgate.net

Surfactants: In aqueous solutions, above their critical micelle concentration, surfactants like sodium dodecyl sulphate (SDS) form micelles. Dansyl derivatives can partition into the hydrophobic core of these micelles, which provides a nonpolar environment. This sequestration leads to an increase in fluorescence quantum yield, resulting in signal enhancement. Studies on various dansylated amino acids, including the glutamic acid derivative, have reported fluorescence enhancements of 1.7 to 2.5-fold with Triton non-ionic surfactants.

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Dansyl-DL-glutamic acid can form an inclusion complex with a cyclodextrin molecule, provided its dimensions fit within the cavity. researchgate.net This encapsulation protects the dansyl group from the aqueous environment, leading to enhanced fluorescence. researchgate.net For some dansylated amino acids, adding β-cyclodextrin can increase the measured fluorescence by a factor of about 2, and on thin-layer chromatograms, the enhancement can be around 10-fold.

UV/Visible spectrophotometry is a straightforward and effective tool for monitoring the progress of the derivatization reaction between glutamic acid and dansyl chloride. Dansyl chloride and the resulting Dansyl-glutamic acid product have distinct absorption spectra. mdpi.com

Dansyl chloride in an aqueous buffer exhibits an absorbance maximum around 365 nm. mdpi.com As the derivatization reaction proceeds, this peak diminishes while a new peak, corresponding to the formation of the dansyl sulfonamide product (and the hydrolysis product, dansyl acid), appears at a shorter wavelength, typically around 315-330 nm. researchgate.netmdpi.com By monitoring the change in absorbance at these wavelengths over time, one can track the consumption of the derivatizing reagent and the formation of the product, ensuring the reaction has gone to completion before subsequent analysis. mdpi.com

Fluorescence Spectroscopy in Analytical Detection

Mass Spectrometry for Comprehensive Structural and Dynamic Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable technique for the analysis of Dansyl-DL-glutamic acid. nih.govcreative-proteomics.com The derivatization with a dansyl group is highly advantageous for MS analysis as it not only improves chromatographic separation on reverse-phase columns but also significantly enhances ionization efficiency in the mass spectrometer source (e.g., electrospray ionization, ESI). mdpi.comnih.gov

LC-MS allows for the sensitive and specific detection of Dansyl-glutamic acid in complex biological matrices. nih.govnih.gov The mass spectrometer can be operated in full-scan mode to determine the accurate mass-to-charge ratio (m/z) of the parent ion, confirming its identity. For Dansyl-DL-glutamic acid (formula C₁₇H₂₀N₂O₆S, molecular weight 380.41 g/mol ), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 381.1.

Furthermore, tandem mass spectrometry (MS/MS) provides definitive structural confirmation. The parent ion is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint of the molecule. The dansyl moiety itself is a robust "MS-friendly" group that promotes efficient collision-activated dissociation. nih.gov This detailed structural information, combined with the quantitative data from LC-MS, makes mass spectrometry a comprehensive tool for analyzing Dansyl-DL-glutamic acid. creative-proteomics.comnih.gov

Native Mass Spectrometry in Protein Structure Studies

Research has utilized nMS to investigate the impact of dansylation on model proteins such as myoglobin (B1173299), a small monomeric protein, and alcohol dehydrogenase (ADH), a large multimeric protein. mdpi.comnih.govosti.gov In these studies, native mass spectra were acquired to monitor the protein's charge state distribution and the preservation of non-covalent interactions, such as cofactor binding. mdpi.com For myoglobin, nMS analysis showed that the protein retained its bound heme cofactor after labeling with dansyl chloride, indicating that the labeling process did not cause significant unfolding. mdpi.com Similarly, for the tetrameric ADH, nMS spectra confirmed that the complex remained intact after dansylation. mdpi.com By increasing the collision energy in the mass spectrometer, researchers can induce gas-phase unfolding or dissociation, allowing for a comparison of the stability of labeled versus unlabeled proteins. mdpi.comresearchgate.net Studies have shown that dansyl-labeled myoglobin and ADH exhibit comparable stability to their unlabeled counterparts, confirming that dansylation is a gentle labeling method suitable for structural studies under native conditions. mdpi.com

Table 1: Native MS Analysis of Dansylated Proteins

| Protein | Observation | Key Finding | Reference |

|---|---|---|---|

| Myoglobin | Retention of non-covalently bound heme cofactor post-labeling. | Dansylation does not cause significant unfolding or loss of essential cofactors. | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Preservation of the tetrameric quaternary structure after labeling. | The labeling process does not disrupt protein-protein interactions within the complex. | mdpi.com |

| Myoglobin & ADH | Comparable gas-phase stability between labeled and unlabeled proteins under increasing collision energy. | Dansyl chloride labeling does not significantly alter the structural stability of the proteins. | mdpi.com |

Ion Mobility Mass Spectrometry for Protein Conformational Analysis

In the context of dansylated proteins, IM-MS has been used to perform a more detailed conformational analysis. mdpi.comnih.gov For both myoglobin and alcohol dehydrogenase, IM-MS analysis revealed only subtle changes in the CCS values between the unlabeled and dansyl-labeled forms. mdpi.com This indicates that the covalent attachment of the dansyl group does not induce significant unfolding or major conformational rearrangements in these model protein systems. mdpi.com The ability to separate different conformations allows researchers to confirm that the native protein fold is maintained post-labeling, which is a critical prerequisite for the valid interpretation of structural studies using chemical probes. mdpi.comnih.gov The combination of ion mobility with mass spectrometry is a powerful approach for validating the structural integrity of modified proteins. mdpi.com

Table 2: Ion Mobility MS Data for Conformational Analysis of Dansylated Myoglobin

| Species | Charge State | Collision Cross Section (CCS) in Ų (Approx.) | Conclusion | Reference |

|---|---|---|---|---|

| Unlabeled Myoglobin | +8 | ~1950 | Subtle changes in CCS values indicate no significant conformational change upon labeling. | mdpi.com |

| Dansyl-Labeled Myoglobin | +8 | ~1960 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Labeling Efficiency Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in proteomics for the separation, identification, and quantification of proteins and peptides. nih.govnih.gov In chemical labeling studies, it is crucial to quantify the extent of the labeling reaction, often referred to as labeling efficiency. mdpi.comacs.org LC-MS is the method of choice for this purpose, as it can separate proteins based on the number of attached labels and provide accurate mass measurements to confirm the degree of modification. mdpi.com The dansyl moiety is known to improve chromatographic separation and enhance ionization in LC-MS analysis. mdpi.com

To quantify the efficiency of dansylation, a protein sample is analyzed by LC-MS after the labeling reaction. mdpi.com The resulting mass spectrum will show a distribution of peaks, with each successive peak corresponding to the protein with an additional dansyl group attached. By analyzing the intensities of these peaks, the average number of labels per protein can be calculated. mdpi.com Studies have used this approach to quantify the labeling of myoglobin under different reaction times. mdpi.com For example, reacting myoglobin with dansyl chloride for 5, 15, and 30 minutes resulted in an increasing number of attached dansyl groups. mdpi.com This quantitative data is vital for controlling the extent of labeling to avoid over-labeling, which could potentially perturb the protein's structure, and for correlating structural findings with a specific degree of modification. mdpi.com Differential isotope dansylation labeling combined with LC-MS can also be used for the absolute quantification of proteins. nih.gov

Table 3: LC-MS Quantification of Myoglobin Dansylation

| Reaction Time | Average Number of Dansyl Labels per Protein | Primary Observation | Reference |

|---|---|---|---|

| 5 minutes | ~1.5 | The extent of protein labeling increases with reaction time, allowing for controlled modification. | mdpi.com |

| 15 minutes | ~2.5 | ||

| 30 minutes | ~3.5 |

Iv. Biochemical and Bioprobing Applications of Dansyl Dl Glutamic Acid and Analogues

Utilization in Enzyme Activity and Specificity Assays

Fluorescently labeled substrates and inhibitors are invaluable tools for characterizing enzyme kinetics and specificity. They often enable continuous, real-time monitoring of enzymatic reactions, which is a significant advantage over endpoint or discontinuous assays. nih.govoup.com

Dansyl-DL-glutamic acid can function as an analogue for natural substrates or inhibitors in various enzymatic reactions. Its utility has been demonstrated in the study of enzymes that process amino acids. For instance, a method utilizing dansylated D,L-glutamic acid (Dns-D,L-Glu) has been successfully applied to study the enzyme kinetics of L-glutamic dehydrogenase (L-GLDH). mdpi.com In this application, the derivatized glutamic acid acts as a substrate, allowing for its separation and quantification via capillary electrochromatography to determine kinetic constants like the Michaelis constant (Km). mdpi.com

The principle extends to other dansylated amino acid analogues. Dansylated peptides, such as N-dansyl-GCVLS, have been engineered as fluorogenic substrates for enzymes like protein farnesyltransferase (PFTase). nih.gov The enzymatic transfer of a hydrophobic farnesyl group to the peptide causes the dansyl reporter to move into a more non-polar environment within the enzyme's active site. This environmental shift leads to a significant increase in fluorescence intensity, providing a direct measure of enzyme activity. nih.gov

Table 1: Kinetic Parameters of Farnesyltransferase with a Dansyl-Peptide Substrate This table is interactive. Users can sort columns by clicking on the headers.

| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | Source |

|---|

Enzymes that specifically recognize and metabolize glutamic acid are critical in many biological pathways. A key example is Glutamic Acid Decarboxylase (GAD), which catalyzes the conversion of the excitatory neurotransmitter glutamate (B1630785) into the inhibitory neurotransmitter γ-aminobutyric acid (GABA). mdpi.com This reaction is fundamental for maintaining the balance of neurotransmission in the central nervous system. mdpi.com

Probes like Dansyl-DL-glutamic acid are well-suited for studying such enzymes. The kinetic properties of L-glutamic dehydrogenase, for example, have been successfully determined using Dns-D,L-Glu as the substrate. mdpi.com The assay involved incubating the enzyme with various concentrations of L-glutamic acid, followed by derivatization of the reaction mixture with dansyl chloride and subsequent analysis. mdpi.com While direct studies employing Dansyl-DL-glutamic acid for GAD assays are not prominently documented in the provided sources, the principles demonstrated with L-GLDH are broadly applicable. Standard assays for decarboxylases often measure the consumption of a proton or the release of CO2, which can be monitored using pH indicators or coupled enzyme systems. researchgate.net These methods could potentially be adapted for use with fluorescent probes to develop sensitive, continuous assays for enzymes like GAD.

Dansyl-DL-Glutamic Acid as Substrate or Inhibitor Analogues

Probing Protein Structure, Dynamics, and Interactions

The sensitivity of the dansyl group's fluorescence to its environment makes it an exceptional probe for investigating the structure and conformational dynamics of proteins. nih.govmdpi.com

Conformational changes are intrinsic to protein function. The dansyl group can be introduced into a protein, often by reacting dansyl chloride with accessible amine groups (like lysine) or by incorporating a dansylated amino acid. scbt.commdpi.com Changes in protein structure, such as those occurring during folding, unfolding, or ligand binding, alter the local environment of the dansyl probe. bakerlab.org This alteration is reflected by a change in fluorescence emission wavelength or intensity. bakerlab.orgnih.gov

For example, studies on the folding of protein L utilized dansyl groups introduced at specific sites via cysteine residues. bakerlab.org Upon protein unfolding, a dramatic decrease in fluorescence energy transfer from a tryptophan residue to the dansyl probes was observed. bakerlab.org Furthermore, direct excitation of the dansyl group showed an increase in its fluorescence as the protein folded, indicating a transition to a more non-polar environment within the folded structure. bakerlab.org This demonstrates the utility of dansyl probes in tracking very rapid, sub-millisecond folding events. bakerlab.org

Fluorescence polarization (FP) is a powerful technique for studying the binding of a small fluorescent ligand to a much larger protein in solution. acs.orgbmglabtech.com The technique is based on the principle that a small, free-rotating fluorescent molecule (like a dansylated amino acid) will rapidly tumble in solution, leading to depolarization of emitted light when excited with polarized light. acs.org When this small molecule binds to a large protein, its rotational motion is significantly slowed, resulting in a higher degree of fluorescence polarization. acs.orgbmglabtech.com

This "mix and measure" homogeneous assay format is highly amenable to high-throughput screening (HTS) for identifying compounds that bind to specific proteins. plos.orgresearchgate.net For instance, dansyl sarcosine (B1681465), a dansyl-amino acid analogue, is used as a specific fluorescent probe for Sudlow Site II on Human Serum Albumin (HSA). plos.orgplos.org In a typical assay, a test compound that competes with dansyl sarcosine for the binding site will displace it, causing the probe to tumble freely again and resulting in a low FP value. plos.org

Table 2: Example Conditions for a Miniaturized HSA Fluorescence Polarization Assay This table is interactive. Users can sort columns by clicking on the headers.

| Component | Concentration | Assay Format | Z'-factor | Source |

|---|---|---|---|---|

| Dansyl sarcosine | 3 µM | 1,536-well | 0.75 | plos.org |

The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A value > 0.5 indicates an excellent assay.

The principles of fluorescence polarization are directly applicable to studying the binding of antigens (ligands) to antibodies, a technique known as Fluorescence Polarization Immunoassay (FPIA). acs.orguba.ar This method was among the first biochemical applications of fluorescence polarization. acs.orguba.ar

In a typical competitive FPIA, a known concentration of a fluorescently labeled antigen (hapten), such as a dansylated derivative, is mixed with a specific antibody. The binding of the fluorescent hapten to the large antibody molecule results in a high polarization signal. acs.org When an unlabeled antigen from a sample is introduced, it competes with the fluorescent hapten for the antibody's binding sites. plos.org This competition leads to the displacement of the fluorescent hapten, an increase in its rotational freedom, and a corresponding decrease in the measured fluorescence polarization. The magnitude of this decrease is proportional to the concentration of the unlabeled antigen in the sample, allowing for its quantification. This homogeneous assay format avoids the need for separation steps, making it rapid and easily automated. acs.org

Investigation of Ligand-Binding Interactions

Protein-Cofactor Interaction Studies

The fluorescent properties of the dansyl group are highly sensitive to the polarity of its local environment, making dansyl-amino acid conjugates powerful tools for investigating protein-cofactor interactions. Changes in fluorescence signal, such as intensity and emission wavelength, can report on conformational changes that occur upon cofactor binding or release.

Research has utilized dansyl chloride to probe the interaction between proteins and their cofactors under native conditions. mdpi.comnih.gov In one study, myoglobin (B1173299), a small monomeric protein that contains a non-covalently bound heme cofactor, was used as a model system. mdpi.comnih.govosti.gov By employing native mass spectrometry, researchers could monitor the stability of the myoglobin structure and its heme cofactor in the presence of organic solvents required for the dansylation reaction. mdpi.com

A specific example involves the study of blood coagulation factor Xa (fXa). To investigate its interaction with protein S, fXa was labeled at its active site with a dansyl probe attached via a Glu-Gly-Arg tether (DEGR-fXa). nih.gov The fluorescence anisotropy of the dansyl group was measured in the presence and absence of protein S and phospholipid (PC/PS) vesicles, which act as a crucial cofactor. A significant change in the anisotropy of the dansyl moiety was observed when protein S was added to the vesicle-bound DEGR-fXa, indicating a direct interaction. nih.gov This change was dependent on the presence of the negatively charged phospholipids (B1166683) and was specific to fXa, as no such effect was seen with similarly labeled factors IXa and VIIa. nih.gov

These studies establish that dansyl-based probes can effectively monitor the subtle changes in a protein's structure that accompany the binding and function of cofactors, providing insights into the mechanisms of enzyme regulation. mdpi.comnih.gov

Table 1: Research Findings on Protein-Cofactor Interactions Using Dansyl Probes

| Protein System | Dansyl Probe Used | Key Finding | Analytical Technique | Reference |

|---|---|---|---|---|

| Myoglobin-Heme | Dansyl chloride | Demonstrated the utility of dansylation to study a protein with a non-covalently bound cofactor under native-like conditions. | Native Mass Spectrometry (NMS) | mdpi.com |

| Factor Xa - Protein S | Dansyl-Glu-Gly-Arg-fXa (DEGR-fXa) | The thrombin-sensitive region (TSR) of protein S directly interacts with membrane-bound factor Xa. | Fluorescence Anisotropy | nih.gov |

Mapping Drug-Binding Sites on Serum Albumins (e.g., Human Serum Albumin)

Human serum albumin (HSA) is a major transporter protein in the blood, possessing two primary binding sites for a wide variety of drugs, known as drug site 1 and drug site 2. nih.govsemanticscholar.org Dansylated amino acids, including Dansyl-L-glutamic acid, have long served as fluorescent markers to identify and characterize these binding pockets due to their site-specificity. nih.govsemanticscholar.org

Crystallographic studies have provided a detailed structural basis for the selective binding of these probes. Dansyl-L-glutamic acid (DanE), along with dansyl-L-asparagine (DanN) and dansyl-L-arginine (DanR), binds preferentially to drug site 1, which is located in sub-domain IIA of HSA. nih.govsemanticscholar.org Conversely, dansylated amino acids with hydrophobic side chains, such as dansyl-L-phenylalanine (DanF), are specific for drug site 2. nih.govsemanticscholar.org

The binding of DanE to drug site 1 involves specific interactions. The dansyl group itself is anchored within a hydrophobic pocket, while its sulfonyl group forms hydrogen bonds with protein residues like Arg-222. researchgate.net The glutamate side chain extends into a region with positively charged residues, which helps to stabilize the binding. semanticscholar.org These detailed structural insights explain the basis for the probe's specificity and are invaluable for competitive binding assays used in high-throughput screening to determine the binding location of new drug candidates. semanticscholar.org Furthermore, studies have shown that the binding of fatty acids to HSA has only a modest effect on the binding of these dansylated amino acids to drug site 1. nih.govsemanticscholar.org

Table 2: Site-Specific Binding of Dansylated Amino Acids to Human Serum Albumin (HSA)

| Dansylated Amino Acid | Primary Binding Site | HSA Sub-domain | Reference |

|---|---|---|---|

| Dansyl-L-glutamic acid (DanE) | Drug Site 1 | IIA | nih.govsemanticscholar.org |

| Dansyl-L-asparagine (DanN) | Drug Site 1 | IIA | nih.govsemanticscholar.org |

| Dansyl-L-arginine (DanR) | Drug Site 1 | IIA | nih.govsemanticscholar.org |

| Dansyl-L-phenylalanine (DanF) | Drug Site 2 | IIIA | semanticscholar.orgresearchgate.net |

| Dansyl-L-norvaline (DanNV) | Drug Site 2 | IIIA | nih.govsemanticscholar.org |

| Dansyl-L-sarcosine (DanSRC) | Drug Site 2 | IIIA | nih.govsemanticscholar.org |

Site-Specific Labeling of Proteins with Dansyl Amino Acids

Labeling proteins with molecular probes is a fundamental technique for studying their structure and function. mdpi.com A common strategy involves the chemical modification of solvent-accessible amino acid residues, with lysine (B10760008) being a frequent target due to the high nucleophilicity of its primary amine group. mdpi.comnih.gov Dansyl chloride is a reagent that reacts readily with such primary amines to form a stable, fluorescent sulfonamide bond. mdpi.comresearchgate.net However, this method can lead to heterogeneous products, as proteins often have multiple accessible lysines.

A more precise approach is the site-specific incorporation of unnatural amino acids (UAAs) that carry a fluorescent group. nih.govmdpi.com This technique, often called genetic code expansion, allows a probe like dansylalanine to be inserted at a single, defined position within the protein's sequence. nih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (AARS) and its corresponding tRNA, which work together to recognize a specific codon (typically a stop codon like TAG) and insert the UAA during protein synthesis. mdpi.com This method provides ultimate control over the label's location, minimizing perturbations to the protein and enabling more precise biophysical measurements. nih.gov

Biosynthetic Incorporation of Genetically Encoded Fluorescent Amino Acids

The genetic encoding of fluorescent amino acids represents a significant advancement in protein labeling. pnas.org Researchers have successfully developed a system for the biosynthetic incorporation of 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, also known as dansylalanine, into proteins in living cells. nih.govpnas.org

This was achieved in the yeast Saccharomyces cerevisiae by using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for dansylalanine and recognizes the amber nonsense codon (TAG). pnas.orgnih.gov When a gene of interest containing a TAG codon at a desired position is expressed in yeast that also expresses this orthogonal pair, the ribosome incorporates dansylalanine at that specific site instead of terminating translation. mdpi.compnas.org

This strategy was successfully used to introduce the environmentally sensitive dansylalanine fluorophore into human superoxide (B77818) dismutase. pnas.orgnih.gov The resulting site-specifically labeled protein was then used to monitor protein unfolding, demonstrating the utility of this approach for studying protein structure and dynamics in vitro and potentially in vivo. pnas.orgnih.gov The ability to genetically encode a small, fluorescent probe like dansylalanine offers a powerful tool for a wide range of biochemical and cellular studies. nih.gov

Impact of Dansylation on Protein Fold and Overall Stability

A critical consideration when labeling a protein is whether the modification itself perturbs the protein's native structure or stability. mdpi.com Chemical modifications can introduce artifacts by altering local hydrophobicity, charge, or conformation. mdpi.com The small size of the dansyl group is a significant advantage over larger fluorescent probes. mdpi.com

Similarly, when dansylalanine was genetically incorporated into human superoxide dismutase, it served as an effective probe for monitoring the protein's unfolding in the presence of a denaturant, which implies that the initial fold of the protein was not compromised by the presence of the fluorescent amino acid. pnas.orgnih.gov These findings establish that dansylation is a relatively non-perturbative labeling strategy, making it beneficial for structural and dynamic studies of proteins under native-like conditions. mdpi.comnih.govosti.gov

Analysis of Protein-Protein Interactions under Native Conditions

Understanding how proteins interact with each other is fundamental to cell biology. Dansyl-based fluorescence methods are well-suited for studying these interactions under native conditions. nih.gov The fluorescence of a dansyl probe is sensitive to its environment, so when a dansyl-labeled protein binds to a partner protein, the change in the probe's local environment can lead to a measurable change in fluorescence emission or anisotropy. nih.gov

This approach was demonstrated using alcohol dehydrogenase (ADH), a multimeric protein, as a model system. By labeling ADH with dansyl chloride and analyzing it with native mass spectrometry, researchers could confirm that the labeling was compatible with maintaining the protein's quaternary structure, a prerequisite for studying interactions. mdpi.comnih.gov

A more specific application involved using dansyl-calmodulin (D-CaM) to study its binding to other proteins, such as ion channels. researchgate.net The binding of a target protein or peptide to D-CaM often enhances the dansyl fluorescence, allowing for the determination of binding constants and stoichiometry. researchgate.net In another example, the interaction between factor Xa and protein S was quantified by monitoring the change in fluorescence anisotropy of a dansyl probe at the fXa active site upon binding to protein S. nih.gov This technique provided specific evidence for the formation of a protein-protein complex on a phospholipid surface, highlighting the power of dansyl probes to dissect complex biological interactions. nih.gov

Reporting on Protein Post-Translational Modifications

Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, which dramatically expand their functional diversity. thermofisher.comwikipedia.org Detecting and characterizing PTMs is crucial for understanding protein regulation. thermofisher.com While many methods exist to study PTMs, fluorescent derivatization offers a sensitive detection strategy.

The use of dansyl chloride has been shown to be effective for detecting certain PTMs. Specifically, dansyl derivatization can be used in the analysis of phosphorylated amino acids. Research has demonstrated its utility for the detection of phosphorylated tyrosine. creative-proteomics.com The derivatization with dansyl chloride enhances the signal intensity in subsequent analyses like liquid chromatography-mass spectrometry (LC-MS/MS), facilitating the identification of this important modification. creative-proteomics.com This application shows that beyond general protein labeling, dansyl chemistry can be adapted to create specific reporters for the analysis of PTMs, which play a critical role in almost all aspects of cell biology. thermofisher.comcreative-proteomics.com

Cellular and Subcellular Imaging Applications

A comprehensive review of available scientific literature indicates a lack of specific studies employing Dansyl-DL-glutamic acid for the direct visualization of glutamic acid distribution and dynamics within cellular systems. While the dansyl moiety is a well-established fluorescent reporter group, and dansyl-derivatized amino acids are utilized in various biochemical analyses, its specific conjugate with DL-glutamic acid has not been prominently featured as a tool for cellular imaging of this key neurotransmitter. mdpi.comnih.govresearchgate.netresearchgate.net

The field of cellular glutamate imaging has largely advanced through the development of other classes of fluorescent probes. Research has predominantly focused on genetically encoded glutamate indicators, such as FLIPE, iGluSnFR, and their derivatives, which are engineered proteins that exhibit a change in fluorescence upon binding to glutamate. biorxiv.orgnih.gov These sensors can be expressed on the surface of specific cells, like neurons, to monitor glutamate release at synapses with high spatial and temporal resolution. sgul.ac.ukelifesciences.org Another approach involves hybrid-type sensors, which combine a glutamate-binding protein with a synthetic fluorescent dye. researchgate.net

While Dansyl chloride itself is used to label proteins and other molecules for fluorescence studies, and has been used in probes to study cellular permeability and environmental polarity, its direct application in the form of Dansyl-DL-glutamic acid for tracking intracellular or extracellular glutamate levels is not documented in the existing research landscape. mdpi.comunimib.itasm.org Studies on astrocytic glutamate transport and homeostasis, for instance, rely on techniques like microdialysis, electrophysiology, and the aforementioned genetically encoded sensors to monitor glutamate dynamics. researchgate.netnih.govplos.org

Given the absence of published research in this specific area, no detailed findings or data tables on the use of Dansyl-DL-glutamic acid for visualizing glutamic acid distribution and dynamics can be presented. The potential for this compound to act as a fluorescent probe for glutamate transporters or receptors in cellular imaging remains a theoretical possibility that has not been experimentally validated in the available literature.

V. Dansyl Derived Chemosensors and Biosensors

Principles of Dansyl-Based Fluorescent Chemosensor Design

The rational design of fluorescent chemosensors based on the dansyl fluorophore involves the strategic integration of a receptor unit, which selectively binds to the target analyte, and the dansyl group itself, which acts as the signaling unit. The interaction between the analyte and the receptor triggers a change in the photophysical properties of the dansyl moiety, leading to a detectable fluorescent signal.

The fundamental architecture of a dansyl-based chemosensor consists of a receptor, a spacer, and the dansyl fluorophore (the signaling unit). The receptor is a molecular entity designed to bind specifically with the analyte of interest. This binding event initiates a conformational change or an electronic perturbation that is transmitted, often through a spacer, to the dansyl group. This transmission results in a modulation of the fluorescence output, such as an increase (turn-on) or decrease (turn-off) in intensity, or a shift in the emission wavelength. The design of the receptor is crucial for the selectivity and sensitivity of the chemosensor.

Several photophysical mechanisms are employed in dansyl-based chemosensors to transduce the binding event into a fluorescent signal. These include:

Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent energy transfer mechanism between two chromophores, a donor and an acceptor. In a FRET-based sensor, the dansyl group can act as either the donor or the acceptor. The binding of an analyte to the receptor alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and resulting in a change in the fluorescence signal.

Photoinduced Electron Transfer (PET): PET is a process where an electron is transferred from a donor to an acceptor molecule in the excited state. In PET-based sensors, the receptor often contains an electron-rich moiety (like an amine) that can quench the fluorescence of the nearby dansyl fluorophore through PET. Upon binding to an analyte, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and "turning on" the fluorescence of the dansyl group.

Chelation-Enhanced Fluorescence (CHEF): CHEF occurs when the binding of a metal ion to a ligand restricts the vibrational and rotational freedom of the molecule, leading to a significant increase in fluorescence quantum yield. In dansyl-based chemosensors designed for metal ion detection, the binding of a metal cation to a chelating receptor that includes the dansyl moiety can result in a rigidified structure, thus enhancing the fluorescence emission.

Chelation-Quenching Fluorescence (CHQF): Conversely to CHEF, CHQF involves the quenching of fluorescence upon binding to a metal ion. This can occur through various mechanisms, including spin-orbit coupling (promoted by heavy metal ions) or energy or electron transfer from the excited fluorophore to the metal ion.

Aggregation-Induced Emission (AIE): While less common for dansyl itself, the principles of AIE can be incorporated into sensor design. AIE-active molecules are typically non-emissive in solution but become highly fluorescent upon aggregation. A sensor could be designed where the analyte induces the aggregation of a dansyl-containing species, leading to a turn-on fluorescence signal.

Integration of Receptor and Signaling Units

Development of Chemosensors for Metal Ion Detection

The ability of the dansyl group to participate in chelation and its sensitivity to the electronic effects of metal ion binding have made it a valuable tool for the development of chemosensors for various metal cations.

Researchers have successfully designed and synthesized a variety of dansyl-based chemosensors for the selective detection of biologically and environmentally important metal ions such as Cu²⁺, Hg²⁺, Zn²⁺, and Fe³⁺. The selectivity of these sensors is determined by the nature of the chelating receptor. For instance, a receptor with soft donor atoms like sulfur will preferentially bind to soft metal ions like Hg²⁺, while receptors with hard donor atoms like oxygen will favor hard metal ions like Fe³⁺. The binding of the metal ion to the receptor modulates the fluorescence of the dansyl group through mechanisms like PET or CHEF, allowing for the quantification of the metal ion concentration.

Table 1: Examples of Dansyl-Based Chemosensors for Metal Ion Detection

| Chemosensor | Target Analyte | Sensing Mechanism | Observed Fluorescence Change |

| Dansyl-appended calixarene (B151959) | Cu²⁺ | Fluorescence quenching | Significant decrease in fluorescence intensity |

| Rhodamine-dansyl FRET pair | Hg²⁺ | FRET | Ratiometric change in fluorescence |

| Dansyl-glycine hydrazide | Zn²⁺ | CHEF | Fluorescence enhancement |

| Dansylamidoethyl-picolinamide | Fe³⁺ | Fluorescence quenching | Turn-off response |

A clever strategy for the detection of thiol-containing species, such as cysteine and glutathione, involves the use of disulfide-cleavage-triggered mechanisms. In this design, the dansyl fluorophore is held in close proximity to a quencher molecule through a disulfide bond. In this "off" state, the fluorescence of the dansyl group is quenched. In the presence of a thiol-containing analyte, the disulfide bond is cleaved, releasing the dansyl fluorophore from the quencher and restoring its fluorescence in a "turn-on" response. This approach has been effectively used to create chemosensors for biologically relevant thiols.

Selective Sensing of Divalent and Trivalent Metal Cations (e.g., Cu2+, Hg2+, Zn2+, Fe3+)

Construction of Peptidyl Chemosensors Incorporating Dansyl Moieties